molecular formula C5H3N3O B3028826 5-Hydroxypyrimidine-2-carbonitrile CAS No. 345642-86-6

5-Hydroxypyrimidine-2-carbonitrile

Cat. No.: B3028826
CAS No.: 345642-86-6
M. Wt: 121.10
InChI Key: UFZDLOQYHSUCOS-UHFFFAOYSA-N
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Description

5-Hydroxypyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3N3O It features a pyrimidine ring substituted with a hydroxyl group at the 5-position and a cyano group at the 2-position

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes and proteins

Cellular Effects

5-Hydroxypyrimidine-2-carbonitrile has been found to have significant effects on various types of cells. For instance, certain pyrimidine-5-carbonitrile derivatives have been found to exhibit anticancer activity against a panel of human tumor cell lines

Molecular Mechanism

Some pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR)

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, one study found that a derivative of this compound significantly inhibited tumor growth in mice at a dose of 10 mg/kg . The effects of different dosages of this compound itself on animal models have not been extensively studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrimidine-2-carbonitrile typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a nitrile group and a hydroxyl group can undergo cyclization in the presence of a base to form the desired pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

5-Hydroxypyrimidine-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

    2-Cyano-5-hydroxypyrimidine: Similar structure but different substitution pattern.

    5-Hydroxy-2-pyrimidinecarboxamide: Contains a carboxamide group instead of a nitrile group.

    5-Hydroxy-2-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness: 5-Hydroxypyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-hydroxypyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDLOQYHSUCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663884
Record name 5-Hydroxypyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345642-86-6
Record name 5-Hydroxypyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxypyrimidine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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